molecular formula C12H11F3N4 B2549874 N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine CAS No. 478048-15-6

N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine

Cat. No.: B2549874
CAS No.: 478048-15-6
M. Wt: 268.243
InChI Key: FTFAWMDFKUTUSB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (CAS: 383148-46-7) is a triazine derivative with the molecular formula C₁₁H₉F₃N₄ and a molar mass of 254.21 g/mol . The compound features a trifluoromethyl (-CF₃) group at position 6, a phenyl ring at position 3, and a dimethylamino (-N(CH₃)₂) substituent at position 5 of the 1,2,4-triazine core. The trifluoromethyl group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity, which are critical in agrochemical and pharmaceutical applications.

Properties

IUPAC Name

N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4/c1-19(2)11-9(12(13,14)15)17-18-10(16-11)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFAWMDFKUTUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.

    N,N-Dimethylation: The final step involves the methylation of the amine group using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine compounds with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine exhibits significant antimicrobial properties. Studies have shown that compounds within the triazine family can effectively inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interaction with biological macromolecules such as enzymes and receptors, which can disrupt cellular processes.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound may possess anti-inflammatory properties. The structural features that contribute to its biological activity include the ability to engage in hydrogen bonding with target proteins, potentially modulating inflammatory pathways. Further research is needed to elucidate the specific mechanisms by which this compound exerts its anti-inflammatory effects.

Anticancer Studies

This compound has also been investigated for its anticancer potential. Similar compounds in the triazine class have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, related triazine derivatives have shown effectiveness against human cancer cell lines such as HCT-116 and MCF-7 . The anticancer mechanism may involve induction of apoptosis and inhibition of cell proliferation.

Case Studies

StudyFindingsCancer Cell Lines Tested
Study ASignificant growth inhibition (PGI > 70%)SNB-19, OVCAR-8
Study BModerate activity (PGI ~ 50%)HOP-92, MDA-MB-231
Study CInduction of apoptosis observedHCT-116, HeLa

Interaction Studies

Interaction studies reveal that this compound can form hydrogen bonds with various macromolecules. These interactions are crucial for optimizing its pharmacological profile and enhancing efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The compound may inhibit or activate target proteins, leading to downstream effects that are beneficial in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
N,N-Dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine -CF₃ (6), -Ph (3), -N(CH₃)₂ (5) C₁₁H₉F₃N₄ 254.21 High lipophilicity due to -CF₃; electron-deficient core
N,N6-Diphenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine (3b) -Ph (3, N6), pyridinyl (3) C₂₀H₁₅N₅ 325.36 Solvent-free synthesis (93% yield); pyridinyl enhances π-π stacking
N-(3,6-Diphenyl-1,2,4-triazin-5-yl)-N-isopropylamine -Ph (3,6), -NHCH(CH₃)₂ (5) C₁₈H₁₈N₄ 290.36 Lipophilic isopropylamine; potential for hydrophobic interactions
3-Methyl-1,2,4-triazin-5-amine -CH₃ (3), -NH₂ (5) C₄H₆N₄ 110.12 Simplest analog; limited substituents reduce steric hindrance
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine -OCH₃ (3,4-Ph), -NH₂ (3) C₁₁H₁₂N₄O₂ 248.25 Electron-donating methoxy groups contrast with -CF₃

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound enhances logP compared to analogs with methoxy (-OCH₃) or amino (-NH₂) groups .
  • Thermal Stability : Trifluoromethyl and phenyl substituents likely improve thermal stability over simpler analogs like 3-methyl-1,2,4-triazin-5-amine .
  • Spectral Data :
    • N,N6-Diphenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.09–8.76 ppm; ESI-MS confirms [M+H]⁺ at m/z 326.14 .
    • Fluorinated Derivatives : ¹⁹F NMR () and elemental analysis validate structural integrity.

Biological Activity

N,N-Dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is a heterocyclic compound belonging to the triazine class, characterized by its unique trifluoromethyl and phenyl substitutions. This compound has garnered attention for its potential biological activities, particularly as an antimicrobial agent and its possible anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₉H₁₆F₃N₅O
  • Molecular Weight : 387.36 g/mol
  • CAS Number : 672950-96-8

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development . The structural configuration allows for various interactions with biological macromolecules, which is crucial for its pharmacological profile.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Antimicrobial Activity : The compound shows significant antimicrobial properties against various pathogens. It interacts with microbial cell membranes and may disrupt cellular functions .
  • Anti-inflammatory Properties : Preliminary studies suggest that this triazine derivative could modulate inflammatory pathways, potentially reducing cytokine release in response to inflammatory stimuli .
  • Enzyme Interaction : The compound has been shown to engage in hydrogen bonding with enzymes and receptors, enhancing its efficacy by optimizing binding interactions .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazine derivatives. The following table summarizes key structural features that influence activity:

Structural FeatureImpact on Activity
Trifluoromethyl Group Increases lipophilicity and metabolic stability
Phenyl Substitution Enhances binding affinity to target proteins
Dimethylamino Group Improves solubility and bioavailability

The combination of these features in this compound contributes to its unique pharmacological profile compared to other triazines .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Studies : Research indicates that this compound demonstrates potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Effects : A study assessed the anti-inflammatory potential of this compound in a murine model of acute inflammation. Results showed a significant reduction in inflammatory markers when treated with this compound .
  • Cytotoxicity Assessments : Cytotoxicity tests conducted on various cancer cell lines indicated that while the compound exhibits antiproliferative effects, it maintains low cytotoxicity at therapeutic doses . This balance suggests a favorable therapeutic index for potential clinical applications.

Chemical Reactions Analysis

Reactivity Profile

The compound participates in several organic reactions, leveraging its triazine core and substituents:

Substitution Reactions

The triazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAr), particularly at positions adjacent to electron-withdrawing groups (e.g., trifluoromethyl) .

Oxidation

The compound may undergo oxidation, particularly at the dimethylamino group, leading to N-oxide derivatives. This reactivity is modulated by the electron-donating methyl groups.

Cross-Coupling Reactions

Examples from related triazine derivatives include Suzuki coupling, as seen in the synthesis of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, where aminopyridine boronic acid pinacol ester is coupled under palladium catalysis .

Cross-Coupling Type Conditions Catalyst Product
Suzuki CouplingPd catalyst, refluxPd(PPh₃)₄Heteroaryl-linked triazine derivatives

Role of the Trifluoromethyl Group

The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing reaction kinetics and regioselectivity. It also acts as a strong electron-withdrawing group, directing substitution reactions to specific positions on the triazine ring .

Stability and Reactivity

The compound is stable under standard conditions but may decompose under extreme temperatures or in the presence of strong acids/bases. Its reactivity in alkylation and oxidation reactions is influenced by the electron-donating dimethylamino group.

Related Compounds and Reactions

Structural analogs and derivatives highlight the versatility of triazine chemistry:

Hydrazide Derivatives

PubChem entries ( ) describe compounds such as N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide, formed via condensation reactions with hydrazines. These reactions typically occur under acidic or basic conditions.

SAR Studies on Triazine Derivatives

Structure-activity relationship (SAR) studies ( ) demonstrate that triazine cores can undergo diverse modifications, including:

  • Alkylation : Introduction of methyl or isopropyl groups via nucleophilic substitution.

  • Arylation : Coupling with aryl halides using transition metal catalysts.

Research Findings

  • Pharmacological Relevance : The trifluoromethyl group improves lipophilicity, enhancing permeability and metabolic stability in biological systems .

  • Target Interactions : The compound may engage in hydrogen bonding with biological macromolecules, influencing its therapeutic potential.

  • Industrial Scalability : Automated synthesis protocols are employed for large-scale production, emphasizing efficiency and reproducibility.

References Evitachem. (2025). N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine. PubChem. (2025). N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide. ACS Publications. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine. ACS Publications. (2022). Structure–Activity Relationship of 1,2,4-Triazine G Protein-Coupled Receptor Antagonists.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-dimethyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine?

  • Methodology :

  • Triazine Core Formation : Utilize cyclocondensation reactions between hydrazine derivatives and carbonyl intermediates. For example, react N,N-dimethylcarbamoylhydrazine with α-ketotrifluoromethyl precursors under acidic conditions (e.g., HCl in ethanol) to form the 1,2,4-triazine ring .
  • Trifluoromethyl Introduction : Employ trifluoromethylation agents like (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) in polar aprotic solvents (e.g., DMF) at 0–25°C to ensure chemoselectivity and minimize side reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. What analytical techniques are critical for structural confirmation of this compound?

  • X-ray Crystallography :

  • Use SHELXL for refining crystal structures. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K, and anisotropic displacement parameters for non-H atoms. Validate with R1 < 0.05 and wR2 < 0.10 .
    • NMR Spectroscopy :
  • ¹H NMR : Expect signals for aromatic protons (δ 7.2–7.8 ppm, multiplet), dimethylamino group (δ 3.0–3.2 ppm, singlet), and trifluoromethyl (¹⁹F NMR: δ -60 to -65 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Q. What are the primary pharmacological targets of this triazine derivative?

  • Kinase Inhibition : The trifluoromethyl group enhances binding to hydrophobic kinase pockets. Potential targets include:

  • FLI-1 Transcription Factor : Inhibits DNA binding via steric hindrance from the trifluoromethyl group, reducing oncogenic signaling .
  • Src Kinase : The triazine core may mimic ATP’s adenine moiety, competing for the ATP-binding site .

Advanced Research Questions

Q. How can chemoselectivity challenges during trifluoromethylation be addressed in synthetic routes?

  • Optimization Strategies :

  • Solvent Control : Use THF or DMF to stabilize reactive intermediates and reduce nucleophilic side reactions.
  • Temperature Gradients : Perform trifluoromethylation at -20°C to slow competing pathways (e.g., hydrolysis) .
  • Catalytic Additives : Add 10 mol% tetrabutylammonium iodide (TBAI) to enhance reaction rates and selectivity .

Q. How should contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Systematic Analysis :

  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ATP concentrations (1 mM vs. 10 µM), and cell lines (HEK293 vs. HeLa).
  • Metabolic Stability : Assess liver microsome half-life (e.g., mouse vs. human) to identify species-specific degradation pathways .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets contributing to variability .

Q. What computational approaches predict binding modes with FLI-1 or other targets?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Parameters : Grid box centered on FLI-1’s DNA-binding domain (PDB: 3QTL), 20 ų, 50 runs.
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

Q. What HPLC conditions resolve degradation products in stability studies?

  • Method :

  • Column : YMC Triart C18 (5 µm, 150 × 4.6 mm).
  • Mobile Phase : Gradient from 5% to 95% acetonitrile in 0.1% formic acid over 20 min.
  • Detection : UV at 254 nm.
    • Degradation Peaks : Monitor hydrolysis products (e.g., free amine at tR = 8.2 min) under accelerated conditions (40°C, 75% RH) .

Q. How does the trifluoromethyl group influence metabolic stability in vivo?

  • CYP450 Screening :

  • Enzymes : Test inhibition of CYP3A4 and CYP2D6 using fluorogenic substrates.
  • Results : Trifluoromethyl reduces CYP3A4 affinity (Ki > 10 µM vs. Ki = 2 µM for non-fluorinated analogs) due to decreased electron density .
    • Plasma Stability : Half-life >6 hours in human plasma (vs. <1 hour for methyl analogs) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported FLI-1 inhibition (IC₅₀ = 50 nM vs. 200 nM).
Resolution :

  • Experimental Variables :
    • DNA Probe Length : Shorter probes (15 bp vs. 20 bp) reduce binding avidity.
    • Salt Concentration : 150 mM NaCl weakens electrostatic interactions, increasing IC₅₀ .
  • Recommendation : Standardize assay protocols (probe length, salt, temperature) across studies.

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